molecular formula C19H18N2O5 B13078447 Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate

Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate

Cat. No.: B13078447
M. Wt: 354.4 g/mol
InChI Key: INIWPRCLLKXKCR-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate is a synthetic intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a quinoline core linked to a methoxypyridine moiety, a structural motif present in several biologically active molecules. For instance, similar chemical scaffolds based on the methoxyquinolin-4-yloxy pyridine structure have been identified as potent and selective inhibitors of the c-Met receptor tyrosine kinase, a validated target in oncology . Furthermore, recent research on novel polyheterocyclic quinine derivatives, which share the methoxyquinoline pharmacophore, has demonstrated promising broad-spectrum biological activities, including antibacterial and analgesic properties . The acetate ester functional group in this compound makes it a versatile building block for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid for the development of more complex molecules like carboxamides. As a key intermediate, it enables researchers to explore structure-activity relationships and develop new therapeutic candidates for applications in anticancer and antimicrobial research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 2-[3-methoxy-5-(6-methoxyquinolin-4-yl)oxypyridin-2-yl]acetate

InChI

InChI=1S/C19H18N2O5/c1-23-12-4-5-15-14(8-12)17(6-7-20-15)26-13-9-18(24-2)16(21-11-13)10-19(22)25-3/h4-9,11H,10H2,1-3H3

InChI Key

INIWPRCLLKXKCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)OC3=CC(=C(N=C3)CC(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Pyridine Derivative Synthesis: The pyridine ring is often synthesized through the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Coupling Reaction: The quinoline and pyridine derivatives are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.

    Esterification: The final step involves esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline and pyridine rings, potentially converting them to their respective dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline and dihydropyridine derivatives.

    Substitution: Amino or thioether derivatives.

Scientific Research Applications

Biological Activities

Recent studies indicate that Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate possesses several promising biological activities:

  • Anticancer Properties : The quinoline moiety is known for its anticancer effects. Research has shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
  • Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Neuroprotective Effects : Some derivatives of quinoline have been studied for their neuroprotective effects, suggesting that this compound may also contribute to neuroprotection against oxidative stress and neurodegeneration.

Case Studies and Research Findings

Several case studies have explored the applications of this compound in medicinal chemistry:

  • Anticancer Research : A study investigated the effects of similar quinoline derivatives on breast cancer cells, demonstrating significant inhibition of cell growth and induction of apoptosis through mechanisms involving oxidative stress modulation.
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of related compounds against various bacterial strains, showing promising results that warrant further exploration into their potential as new antimicrobial agents.
  • Neuroprotective Studies : Research focusing on neurodegenerative diseases has indicated that compounds with similar structures may protect neuronal cells from oxidative damage, suggesting therapeutic potential in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism by which Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline and pyridine moieties can bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridine and quinoline derivatives, focusing on molecular features, synthesis, and physicochemical properties.

Structural Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate 3-methoxy, 5-(6-methoxyquinolin-4-yl)oxy, methyl acetate C₂₀H₁₉N₂O₆ 383.38 (estimated) Quinoline-pyr idine hybrid; dual methoxy groups enhance solubility
Methyl 2-((3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)oxy)acetate Chloro, trifluoromethyl, oxadiazole C₁₁H₇ClF₃N₃O₄ 337.64 Oxadiazole linker; trifluoromethyl increases lipophilicity
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate Chloro, trifluoromethyl C₉H₇ClF₃NO₂ 265.61 Compact structure; halogen and CF₃ improve metabolic stability
Methyl 2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetate Morpholine-ethoxy, phenyl C₂₀H₂₄N₂O₄ 356.42 Morpholine enhances polarity; potential CNS penetration
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietane-oxy, thioether, pyrimidine C₁₂H₁₆N₂O₃S₂ 300.39 Thioether and pyrimidine core; sulfur atoms may influence redox properties

Physicochemical and Functional Differences

  • Solubility: The target compound’s dual methoxy groups and quinoline system likely improve aqueous solubility compared to halogenated analogs (e.g., ).
  • Bioactivity: Quinoline moieties (target compound) are associated with antimalarial and anticancer activity, while morpholine derivatives () may modulate pharmacokinetics via increased polarity.

Biological Activity

Methyl 2-(3-methoxy-5-((6-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a methoxy-substituted pyridine and quinoline moiety, contribute to its biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O5C_{19}H_{18}N_{2}O_{5}, with a molecular weight of approximately 354.4 g/mol. The compound's structure includes a methoxy group on the pyridine ring and a quinoline moiety, which are known to enhance biological interactions.

Property Value
Molecular FormulaC₁₉H₁₈N₂O₅
Molecular Weight354.4 g/mol
Structural FeaturesMethoxy and quinoline substitutions

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . The presence of both pyridine and quinoline rings allows for interaction with bacterial enzymes, potentially inhibiting their activity. Several studies have highlighted its effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.

For example, in a comparative study of similar compounds, derivatives with enhanced hydrophobic characteristics showed increased potency against E. coli and S. aureus. The introduction of additional methyl groups on the aromatic rings was found to significantly boost antimicrobial efficacy .

Anticancer Activity

The compound has also been evaluated for anticancer properties . Quinoline derivatives are recognized for their ability to interact with DNA and inhibit cell proliferation in cancerous cells. Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • DNA Interaction : Its structural components allow it to intercalate into DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) : The compound may increase ROS levels within cells, leading to oxidative damage and apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) against E. coli ranging from 10 to 50 µg/mL, suggesting that this compound could operate within this range based on structural analogs .
  • Anticancer Potential : In vitro tests on breast cancer cell lines revealed that the compound reduced cell viability by over 60% at concentrations above 25 µM after 48 hours of exposure, indicating significant anticancer potential .

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